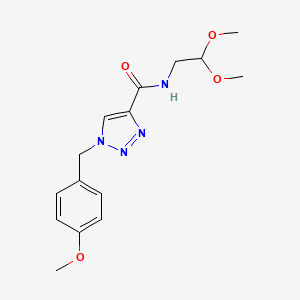![molecular formula C9H15ClF3N B2868393 2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride CAS No. 2567504-11-2](/img/structure/B2868393.png)
2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride
カタログ番号 B2868393
CAS番号:
2567504-11-2
分子量: 229.67
InChIキー: JZBXRQVOCSVIPW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride” is a chemical compound with the CAS Number: 2567504-11-2 . It has a molecular weight of 229.67 and its IUPAC name is 2-(1-(trifluoromethyl)cyclopropyl)piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14F3N.ClH/c10-9(11,12)8(4-5-8)7-3-1-2-6-13-7;/h7,13H,1-6H2;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
The compound has a melting point of 233-234 degrees Celsius .科学的研究の応用
Synthesis and Crystal Structure Studies
- The compound 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, a derivative of 2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride, is important for structural characterization and biological studies. Its synthesis and crystal structure have been investigated, suggesting its potential significance in molecular modeling and bioactive molecule analysis (Thimmegowda et al., 2009).
Decyclopropylation Reactions
- Research on 1-cyclopropyl-4-hydroxy-4-(2-methylphenyl)piperidine N-oxide has shown that treatment with trifluoroacetic anhydride yields a corresponding secondary amine. This reaction is relevant for understanding the inactivation mechanism of monoamine oxidase B by cyclopropylamines (Wang & Castagnoli, 1995).
Synthesis and Bioactivity Studies
- Mannich bases with piperidine moiety have been synthesized and evaluated for cytotoxicity and carbonic anhydrase inhibitory activities, revealing potential biological applications of these compounds (Unluer et al., 2016).
Cytotoxic and Anticancer Agents
- Research into the synthesis of compounds related to 2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride has led to the discovery of new classes of cytotoxic agents, demonstrating potential for cancer treatment (Dimmock et al., 1998).
Safety and Hazards
特性
IUPAC Name |
2-[1-(trifluoromethyl)cyclopropyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N.ClH/c10-9(11,12)8(4-5-8)7-3-1-2-6-13-7;/h7,13H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBXRQVOCSVIPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2(CC2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Trifluoromethyl)cyclopropyl]piperidine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


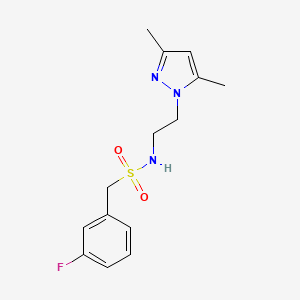
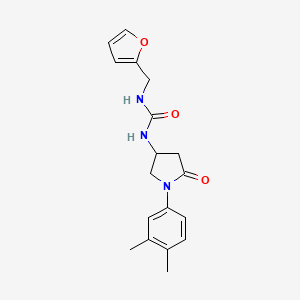
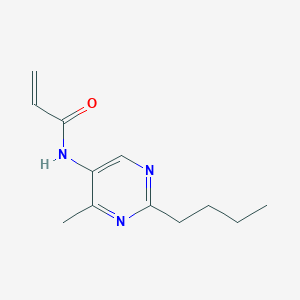
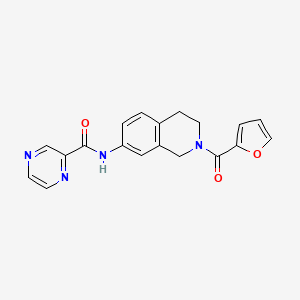
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/no-structure.png)

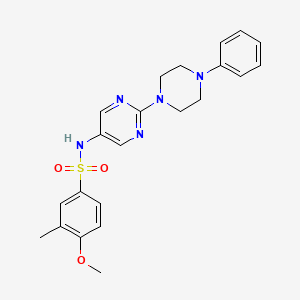
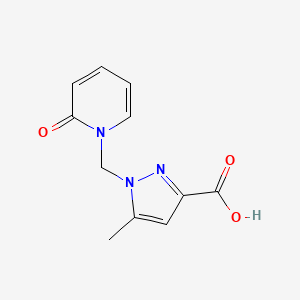
![(Z)-methyl 2-(4-fluoro-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2868324.png)
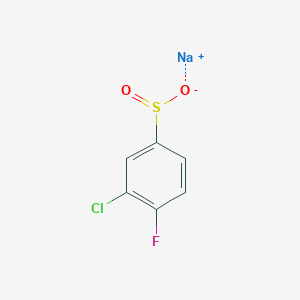
![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2868328.png)

